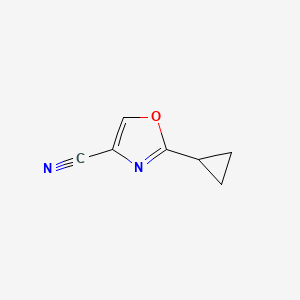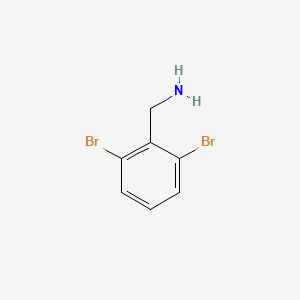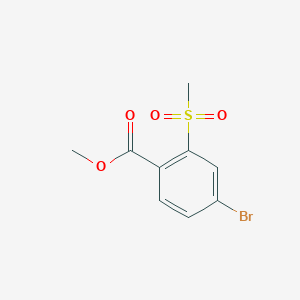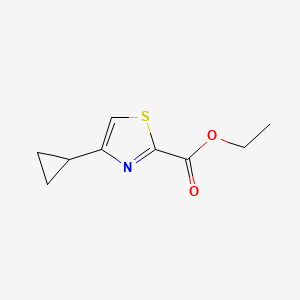
2-Cyclopropyloxazole-4-carbonitrile
Descripción general
Descripción
2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic organic compound with a five-membered ring containing a single oxygen and nitrogen atom. It is also known as 6-Cyano-3,4-dihydro-2H-oxazole. The compound is pale yellow and has the molecular formula C7H6N2O .
Synthesis Analysis
2-Cyclopropyloxazole-4-carbonitrile is an important intermediate in the synthesis of various pharmaceutical compounds. It can be synthesized from Cyclopropanecarboximidic acid, N-(cyanomethyl)-, ethyl ester, and Ethyl formate .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxazole-4-carbonitrile is based on a five-membered ring containing a single oxygen and nitrogen atom. The compound is a part of the oxazole family, which is a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropyloxazole-4-carbonitrile include its molecular formula (C7H6N2O) and molecular weight (134.14 g/mol). Further details about its melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Anticancer Drug Development
“2-Cyclopropyloxazole-4-carbonitrile” derivatives have shown promising results in the development of new anticancer drugs. These compounds exhibit high selectivity towards leukemia cell lines, with certain derivatives demonstrating potent antiproliferative and cytostatic selectivity . The ability of these compounds to inhibit cancer cell growth at submicromolar concentrations makes them excellent candidates for further research and potential therapeutic applications.
Magnetic Nanocatalyst Synthesis
The oxazole ring, a component of “2-Cyclopropyloxazole-4-carbonitrile,” plays a significant role in the synthesis of magnetic nanocatalysts. These catalysts are crucial for the preparation of thiazole derivatives and are valued for their stability and ease of separation from reaction mixtures using an external magnet . This application is particularly important in the field of green chemistry and sustainable practices.
Biological Activity Profiling
Oxazole derivatives, including “2-Cyclopropyloxazole-4-carbonitrile,” are known for their broad range of pharmacological properties. They have been studied for antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular activities . This makes them valuable scaffolds for the discovery of new drugs targeting various diseases.
Drug Discovery and Pharmacophore Modeling
The structural motif of the oxazole ring is common in many bioactive molecules and drugs. “2-Cyclopropyloxazole-4-carbonitrile” can serve as a pharmacophore model for drug discovery, aiding in the identification of binding sites and therapeutic effects . This application is crucial for the design of new medications with improved efficacy and selectivity.
Antipathogenic Research
Research into the antipathogenic properties of oxazole derivatives has highlighted their potential in combating pathogenic organisms. “2-Cyclopropyloxazole-4-carbonitrile” could be used to develop new antipathogenic agents, contributing to the fight against infectious diseases .
Molecular Mechanism Studies
The interaction of oxazole derivatives with biological systems, such as enzymes and receptors, is a key area of study. “2-Cyclopropyloxazole-4-carbonitrile” can be used to understand these interactions at a molecular level, providing insights into the mechanisms of disease and potential therapeutic targets .
Propiedades
IUPAC Name |
2-cyclopropyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIFUDKVUHENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694651 | |
| Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyloxazole-4-carbonitrile | |
CAS RN |
1159734-36-7 | |
| Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)


![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)



![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)

![1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine](/img/structure/B1423179.png)


